molecular formula C8H11NO B3060724 1-(4-Methylpyridin-2-yl)ethanol CAS No. 71777-67-8

1-(4-Methylpyridin-2-yl)ethanol

Cat. No. B3060724
CAS RN: 71777-67-8
M. Wt: 137.18
InChI Key: MLRVQWPIBKUBIN-UHFFFAOYSA-N
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Description

1-(4-Methylpyridin-2-yl)ethanol is a chemical compound with the CAS Number: 71777-67-8 and a molecular weight of 137.18 . It is a yellow to brown solid at room temperature . The IUPAC name for this compound is 1-(4-methyl-2-pyridinyl)ethanol .


Molecular Structure Analysis

The molecular formula of 1-(4-Methylpyridin-2-yl)ethanol is C8H11NO . The InChI code for this compound is 1S/C8H11NO/c1-6-3-4-9-8(5-6)7(2)10/h3-5,7,10H,1-2H3 .


Physical And Chemical Properties Analysis

1-(4-Methylpyridin-2-yl)ethanol is a yellow to brown solid at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Chemosensing Applications

1-(4-Methylpyridin-2-yl)ethanol and its derivatives have been studied for their applications in chemosensing. For example, a novel compound closely related to 1-(4-Methylpyridin-2-yl)ethanol was synthesized and characterized for its potential as a selective chemosensor for Europium (Eu^3+) ions. This compound showed significant bathochromic shifts and hyperchromicity in UV spectra upon interaction with Eu^3+, indicating its potential application in the detection of environmental and medicinal presence of Eu^3+ (Qiu, 2012).

Crystallography and Condensation Reactions

Studies on related compounds have also revealed their utility in crystallography and understanding condensation reactions. For instance, an unexpected intermediate, structurally similar to 1-(4-Methylpyridin-2-yl)ethanol, was isolated from a condensation reaction, providing insights into reaction mechanisms and crystal structure formation (Percino & Chapela, 2000).

Water Oxidation Catalysis

In the field of catalysis, certain complexes containing 4-methylpyridine, a component of 1-(4-Methylpyridin-2-yl)ethanol, have shown potential in water oxidation. These complexes demonstrate the ability to evolve oxygen in specific conditions, indicating their relevance in catalytic processes and renewable energy research (Zong & Thummel, 2005).

Protective Groups in Polymer Chemistry

Another application lies in polymer chemistry, where derivatives of 1-(4-Methylpyridin-2-yl)ethanol have been used as protective groups for carboxylic acids. This application is significant in the synthesis and modification of polymers, demonstrating the versatility of these compounds in material science (Elladiou & Patrickios, 2012).

Safety And Hazards

The safety information for 1-(4-Methylpyridin-2-yl)ethanol indicates that it has several hazard statements: H302, H315, H320, H335 . These suggest that the compound may be harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and specific procedures if the compound is on the skin or in the eyes .

properties

IUPAC Name

1-(4-methylpyridin-2-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-6-3-4-9-8(5-6)7(2)10/h3-5,7,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLRVQWPIBKUBIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401303500
Record name α,4-Dimethyl-2-pyridinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401303500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methylpyridin-2-yl)ethanol

CAS RN

71777-67-8
Record name α,4-Dimethyl-2-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71777-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α,4-Dimethyl-2-pyridinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401303500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Pal, G Srivastava, LS Moon, RS Jolly - Bioresource technology, 2012 - Elsevier
Enantioenriched heteroaryl ethanols and aryl heteroarylmethanols are important intermediates and structural motifs in medicinal chemistry. Asymmetric biocatalytic reduction of …
Number of citations: 17 www.sciencedirect.com
AL Walker, N Ancellin, B Beaufils… - Journal of Medicinal …, 2017 - ACS Publications
Recently, we reported a novel role for KMO in the pathogenesis of acute pancreatitis (AP). A number of inhibitors of kynurenine 3-monooxygenase (KMO) have previously been …
Number of citations: 22 pubs.acs.org
T Korošec, J Ačimovič, M Seliškar, D Kocjan… - Bioorganic & medicinal …, 2008 - Elsevier
Novel cholesterol biosynthesis inhibitors, a group of pyridylethanol(phenylethyl)amine derivatives, were synthesized. Sterol profiling assay in the human hepatoma HepG2 cells …
Number of citations: 53 www.sciencedirect.com

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